molecular formula C17H17N3O3 B1249412 ethyl (7S)-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate

ethyl (7S)-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate

Cat. No.: B1249412
M. Wt: 311.33 g/mol
InChI Key: VUSVWZBQTTWZGJ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of RO-145974 involves multiple steps, starting with the preparation of the core imidazo(1,5-a)pyrrolo(2,1-c)(1,4)benzodiazepine structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to obtain high-purity RO-145974 .

Chemical Reactions Analysis

RO-145974 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Scientific Research Applications

RO-145974 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry for studying the properties and reactions of similar compounds.

    Biology: It is used in studies involving gamma-aminobutyric acid receptors to understand their role in various biological processes.

    Medicine: It is investigated for its potential therapeutic effects on neurological disorders due to its inhibitory action on gamma-aminobutyric acid receptors.

    Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes

Comparison with Similar Compounds

RO-145974 is unique due to its specific inhibitory action on gamma-aminobutyric acid receptor subunits. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific receptor affinities, highlighting the uniqueness of RO-145974.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

ethyl (7S)-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate

InChI

InChI=1S/C17H17N3O3/c1-2-23-17(22)14-15-13-8-5-9-19(13)16(21)11-6-3-4-7-12(11)20(15)10-18-14/h3-4,6-7,10,13H,2,5,8-9H2,1H3/t13-/m0/s1

InChI Key

VUSVWZBQTTWZGJ-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=CC=CC=C4N2C=N1

Canonical SMILES

CCOC(=O)C1=C2C3CCCN3C(=O)C4=CC=CC=C4N2C=N1

Synonyms

ethyl 11,12,13,13a-tetrahydro-9-oxo-9H-imidazo(1,5-a)pyrrolo(2,1-c)(1,4)benzodiazepine-1-carboxylate
Ro 14-5974
Ro 14-5974, (S)-isomer
Ro 145974
Ro-14-5974
Ro-145974

Origin of Product

United States

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